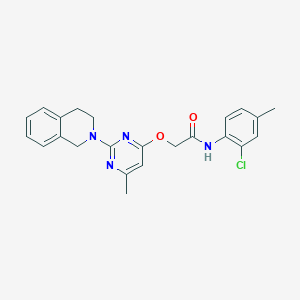
N-(2-chloro-4-methylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-chloro-4-methylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C23H23ClN4O2 and its molecular weight is 422.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-chloro-4-methylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)acetamide, a compound with the molecular formula C23H23ClN4O2, has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanism of action, and relevant research findings.
- Molecular Formula : C23H23ClN4O2
- Molecular Weight : 422.92 g/mol
- CAS Number : 1251557-99-9
- Minimum Purity : 95% .
Antimicrobial Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, a related class of compounds demonstrated potent activity against Mycobacterium tuberculosis (Mtb), suggesting a novel mechanism of action distinct from traditional antibiotics .
The biological activity of this compound is hypothesized to involve the inhibition of specific targets within microbial cells. In particular, compounds with similar structures have been shown to interact with the cytochrome bc1 complex and disrupt cell wall integrity without inducing common resistance mechanisms associated with conventional antibiotics . This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Additionally, there is emerging evidence that compounds containing the 3,4-dihydroisoquinoline moiety may possess neuroprotective properties. These compounds have been implicated in the modulation of neurotransmitter systems and may offer therapeutic benefits in neurodegenerative conditions such as Parkinson's disease. The structural components of this compound suggest potential interactions with NMDA receptors, which are critical in excitotoxicity pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies on similar compounds indicate that modifications to the pyrimidine and isoquinoline rings can significantly influence biological activity. For instance, variations in substituents on these rings can enhance potency against specific bacterial strains or improve neuroprotective effects .
| Compound Structure | Activity | Notes |
|---|---|---|
| N-(2-chloro-4-methylphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide | Antimicrobial | Potential novel mechanism against Mtb |
| Related pyrimidine derivatives | Neuroprotective | Modulation of NMDA receptor activity |
Case Study 1: Antitubercular Activity
A study evaluating the antitubercular properties of a series of pyrimidine derivatives found that several compounds exhibited significant activity against clinical strains of Mtb. The study highlighted that these compounds did not show cross-resistance with existing antituberculosis drugs, reinforcing their potential as novel therapeutics .
Case Study 2: Neuroprotection in Animal Models
In animal models simulating neurodegenerative diseases, compounds similar to N-(2-chloro-4-methylphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide demonstrated reduced neuroinflammation and improved motor function. These findings suggest that such compounds could be further investigated for their therapeutic potential in conditions like Alzheimer's and Parkinson's disease .
Eigenschaften
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c1-15-7-8-20(19(24)11-15)26-21(29)14-30-22-12-16(2)25-23(27-22)28-10-9-17-5-3-4-6-18(17)13-28/h3-8,11-12H,9-10,13-14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTKBPKCGBJDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














